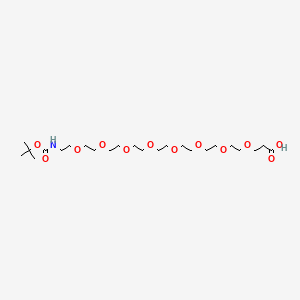
t-Boc-N-amido-PEG8-acid
Descripción general
Descripción
t-Boc-N-amido-PEG8-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.
Aplicaciones Científicas De Investigación
Peptide Synthesis
The t-Boc protection allows for controlled reactions during peptide assembly. The presence of the carboxylic acid group facilitates stepwise synthesis while maintaining the integrity of the amino group for further reactions. This method is essential for producing complex peptides with high purity .
Bioconjugation
This compound serves as an effective linker in bioconjugation processes. Its carboxylic acid group can readily react with amines or alcohols to form stable amide or ester bonds, enhancing the therapeutic efficacy of biomolecules by improving their solubility and circulation time in biological systems .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems significantly enhances the pharmacokinetic properties of therapeutic agents. The PEG component increases solubility and reduces immunogenicity, while the t-Boc group allows for site-specific drug attachment through deprotection under mild acidic conditions .
Surface Modification
This compound can modify surfaces of nanoparticles or biomaterials to improve interactions with biological systems. The PEG chain enhances hydrophilicity, which is beneficial for applications in drug delivery and tissue engineering .
Case Study 1: Click Chemistry Applications
In a study examining the efficiency of click chemistry reactions involving this compound, researchers demonstrated its ability to conjugate with azide-containing biomolecules effectively. The resulting triazole linkages exhibited high stability under physiological conditions, making them suitable for in vivo applications. This highlights the compound's potential in developing targeted therapies .
Case Study 2: Drug Delivery Enhancement
A research team investigated the use of this compound in formulating novel drug delivery systems for anticancer agents. Results indicated that drugs linked via this PEG derivative showed improved solubility and sustained release profiles compared to their non-conjugated counterparts, enhancing therapeutic efficacy while minimizing side effects .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO12/c1-24(2,3)37-23(28)25-5-7-30-9-11-32-13-15-34-17-19-36-21-20-35-18-16-33-14-12-31-10-8-29-6-4-22(26)27/h4-21H2,1-3H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVCCDSFTREKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















